1-Acenaphtheneacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

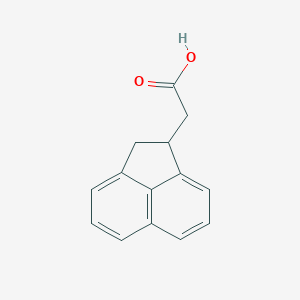

1-Acenaphtheneacetic acid is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Acenaphthenequinone undergoes facile reduction due to its conjugated carbonyl system:

-

Catalytic hydrogenation in ethanol with platinum yields cis- and trans-acenaphthylene glycols .

-

Clemmensen reduction with amalgamated zinc in HCl produces acenaphthene (C12H10) .

-

Electrochemical reduction in DMF with methyl halides forms methylated hydroquinones via radical coupling .

For oxidation:

-

Alkaline permanganate oxidation cleaves the ring to yield 2,6-dicarboxyphenylglyoxylic acid .

-

Molecular oxygen in propionic acid with cobalt(II) acetate produces 1,8-naphthalic anhydride .

Nitrogen Nucleophiles

-

Hydrazines form hydrazones (e.g., 70 and 71 ) , which cyclize to pyridazinones (116 ) under acidic conditions .

-

Ammonia reacts to yield imidazoles and oxazoles (e.g., 99 , 100 ) via condensation with aldehydes .

Phosphorus and Sulfur Reagents

-

Wittig reagents (e.g., Ph3P=CHCO2Et) generate α,β-unsaturated ketones (105 ) .

-

Dithiadiphosphetane disulfide induces mono-thiation at carbonyl positions .

Cycloaddition and Condensation Reactions

-

Diels-Alder reactions with olefins (e.g., cyclohexene) form photochemical adducts (145 , 146 ) .

-

Friedel-Crafts alkylation with benzene and AlCl3 yields 1,1-diphenyl-2-acenaphthenone (141 ) .

-

Claisen-Schmidt condensation with aldehydes (e.g., benzaldehyde) produces benzylidene derivatives (92 ) .

Ring-Opening and Functionalization

-

Alkali-mediated cleavage in DMSO opens the ring to form 1,8-naphthaldehydic acid (2 ) .

-

Grignard reagents (e.g., EtMgBr) add to carbonyl groups, forming diols (124 ) that dehydrate to dienes (125 ) .

Reaction Tables

Mechanistic Insights

-

Acid-catalyzed dehydration of diols (e.g., 124 ) proceeds via carbocation intermediates to form alkenes .

-

Single-electron transfer (SET) mechanisms dominate in reductive silylation and photochemical additions .

Research Gaps and Limitations

The absence of direct studies on 1-Acenaphtheneacetic acid limits extrapolation. Key gaps include:

-

Kinetic data for esterification or decarboxylation.

-

Catalytic pathways for asymmetric functionalization.

Propiedades

Número CAS |

7508-18-1 |

|---|---|

Fórmula molecular |

C14H12O2 |

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |

InChI |

InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |

Clave InChI |

SPKBPOIDADRUPI-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |

SMILES canónico |

C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |

Key on ui other cas no. |

7508-18-1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.